N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine
Overview
Description
N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of diethylamino groups attached to phenyl rings, which are further connected to a benzene-1,4-diamine core. It is used in various scientific research applications due to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine typically involves the reaction of diethylamine with 4-nitroaniline, followed by a reduction process to form the desired diamine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, with typical conditions involving ambient to elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinone derivatives (from oxidation), reduced amines (from reduction), and substituted derivatives (from substitution reactions) .
Scientific Research Applications
N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its interaction with microbial enzymes can result in antimicrobial activity, while its binding to cellular receptors can influence cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine
- N1,N1’- (1,4-Phenylene)bis (N1- (4-aminophenyl)benzene-1,4-diamine)
- 1,4-Benzenediamine, N-phenyl-
Uniqueness
N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine is unique due to the presence of diethylamino groups, which impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N4/c1-7-31(8-2)25-13-19-28(20-14-25)34(29-21-15-26(16-22-29)32(9-3)10-4)30-23-17-27(18-24-30)33(11-5)12-6/h13-24H,7-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNGZPYALGWORF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068490 | |
Record name | 1,4-Benzenediamine, N,N-bis[4-(diethylamino)phenyl]-N',N'-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47743-70-4 | |
Record name | N1,N1-Bis[4-(diethylamino)phenyl]-N4,N4-diethyl-1,4-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=47743-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenediamine, N1,N1-bis(4-(diethylamino)phenyl)-N4,N4-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047743704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, N1,N1-bis[4-(diethylamino)phenyl]-N4,N4-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzenediamine, N,N-bis[4-(diethylamino)phenyl]-N',N'-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris[4-(diethylamino)phenyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TDAPA function as a photoinitiator in polymerization reactions?
A: TDAPA, when combined with an iodonium salt and a phosphine, forms a highly efficient photoinitiating system (PIS) for polymerization reactions. [] This system has shown impressive performance even under longer wavelength irradiation (LED@850 nm) compared to traditional blue light (470 nm) systems. [] This suggests TDAPA's potential for applications requiring deeper light penetration.
Q2: What makes TDAPA a promising material for lithium-oxygen batteries?
A: TDAPA demonstrates significant potential as a redox mediator in lithium-oxygen batteries due to its unique electrochemical properties. Notably, it possesses a low redox potential (3.1 V), which is remarkably close to the equilibrium voltage of the Li-oxygen cell. [] This characteristic enables efficient oxidation of lithium peroxide (Li2O2) during the charging process, a persistent challenge in lithium-oxygen battery technology. Moreover, TDAPA exhibits excellent chemical and electrochemical stability, rapid diffusion kinetics, and two dynamic redox potentials, further contributing to its promise in this field. []
Q3: How does the aggregation state of TDAPA impact its luminescence properties?
A: TDAPA exhibits a fascinating phenomenon known as aggregation-induced emission (AIE), where its luminescence intensity significantly increases upon aggregation. [] Interestingly, applying high pressure can further enhance this effect, resulting in a remarkable 120.1-fold increase in AIE intensity compared to standard methods. [] This pressure-induced enhancement is attributed to the suppression of intramolecular vibrations and twisted intramolecular charge transfer within the TDAPA molecule. []
Q4: What analytical techniques are commonly employed to study TDAPA?
A4: Researchers utilize a wide range of techniques to characterize and study TDAPA, including:
- Spectroscopy: UV-Vis-NIR spectroscopy helps analyze its optical properties and interactions with solvents. [, ] Raman confocal microscopy and FTIR provide insights into its structural characteristics and changes during reactions. [] ESR and ESR-ST photolysis are employed to investigate radical formation and reactivity. []
- Electrochemistry: Cyclic voltammetry is crucial for understanding the redox behavior of TDAPA, particularly in battery applications. []
- Thermal Analysis: DSC and photo-DSC offer information about thermal transitions and photochemical processes. []
- Microscopy: Techniques like thermal imaging provide insights into spatial distribution and heat flow during reactions. []
- Computational Chemistry: Molecular modeling assists in understanding TDAPA's structure, electronic properties, and interactions with other molecules. [, ]
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